(E)-3-(2-Propionylphenyl)acrylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-propanoylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-2-11(13)10-6-4-3-5-9(10)7-8-12(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
ZWANPQRQROMHAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of E 3 2 Propionylphenyl Acrylic Acid
Historical and Contemporary Synthetic Routes to (E)-3-(2-Propionylphenyl)acrylic Acid
The synthesis of cinnamic acid and its derivatives has been a subject of extensive research, leading to the development of numerous synthetic protocols. These methods can often be adapted for the specific synthesis of this compound.
Achieving stereoselectivity is crucial in the synthesis of the (E)-isomer of 3-(2-Propionylphenyl)acrylic acid to ensure the desired geometric configuration. The Knoevenagel–Döbner condensation is a prominent method for the stereoselective synthesis of (E)-acrylic acids. researchgate.net This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) or piperidine.
For the synthesis of this compound, the process would commence with 2-propionylbenzaldehyde and malonic acid. The mechanism involves the formation of a carbanion from malonic acid, which then attacks the aldehyde. Subsequent dehydration and decarboxylation steps yield the final α,β-unsaturated carboxylic acid. The reaction conditions typically favor the formation of the thermodynamically more stable (E)-isomer. researchgate.net
Plausible Synthetic Route via Knoevenagel–Döbner Condensation:
Reactants: 2-Propionylbenzaldehyde and Malonic Acid
Catalyst/Solvent: Pyridine and a catalytic amount of Piperidine
Process: The reaction mixture is heated, leading to condensation, followed by decarboxylation to yield this compound. The (E)-isomer is generally the major product due to steric considerations in the transition state. researchgate.net
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acrylic acids and their derivatives to minimize environmental impact. jsbcgroup.com These approaches focus on using renewable feedstocks, employing environmentally benign solvents and catalysts, and improving atom economy.
One sustainable strategy involves the use of bio-based starting materials. For instance, processes have been developed to produce acrylic acid from renewable resources like glycerol (B35011) or lactic acid. mdpi.comumn.edu A method starting from bio-derived lactate (B86563) esters utilizes a catalytic, two-step process involving hydroesterification followed by pyrolysis to yield acrylate (B77674) esters, which can then be hydrolyzed to acrylic acid. umn.edu This approach avoids petroleum-based feedstocks and often operates under milder conditions. umn.edu
Another green approach focuses on the use of safer oxidants. The oxidation of acrolein to acrylic acid can be achieved using hydrogen peroxide, a green oxidant, in the presence of organoselenium catalysts. maastrichtuniversity.nlopenreviewhub.org This method can be highly selective and efficient, producing acrylic acid in high yields under mild conditions. maastrichtuniversity.nl Companies in the chemical industry have successfully implemented green chemistry principles, leading to significant reductions in waste and energy consumption. jsbcgroup.com
Table 1: Examples of Green Synthesis Strategies for Acrylic Acid and Derivatives
| Strategy | Starting Material | Key Transformation | Advantages |
|---|---|---|---|
| Bio-based Feedstock | Lactic Acid | Catalytic hydroesterification and pyrolysis | Uses renewable resources, avoids petroleum, high yields. umn.edu |
| Bio-based Feedstock | Furfural | Photooxygenation, aerobic oxidation, ethenolysis | High atom efficiency, minimal waste. nih.gov |
| Green Oxidants | Acrolein | Oxidation with H2O2 catalyzed by Se-microgels | High yields (89–91%) and selectivity (97–99%) under mild conditions. maastrichtuniversity.nl |
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The functional groups present in this compound provide a versatile platform for synthesizing a variety of derivatives.
The carboxylic acid group is a primary site for modification through esterification and amidation reactions. nih.gov These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and bioavailability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. uns.ac.idapsu.edu A greener and milder alternative is the Steglich esterification, which uses a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.com This method is advantageous as it can be performed at lower temperatures and with a wider range of alcohols, including primary and secondary aliphatic alcohols, phenols, and benzylic alcohols. nih.gov
Amidation: Amidation reactions are crucial for creating amide derivatives, which are prevalent in biologically active molecules. analis.com.my Similar to esterification, carbodiimide (B86325) reagents like EDC are commonly used to facilitate the coupling of the carboxylic acid with a primary or secondary amine. analis.com.mynih.gov Other effective coupling reagents include 2,4,6-trichloro-1,3,5-triazine (TCT) and reagents that form reactive acid chloride intermediates in situ, such as trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃). nih.govbeilstein-journals.org These methods provide efficient pathways to a diverse library of cinnamamide (B152044) analogues. beilstein-journals.orgrsc.org
Table 2: Selected Methods for Esterification and Amidation of Cinnamic Acid Analogues
| Reaction | Reagents/Conditions | Product Type | Key Features |
|---|---|---|---|
| Fischer Esterification | Alcohol, H₂SO₄, Reflux | Ester | Classic method, cost-effective. apsu.edu |
| Steglich Esterification | Alcohol, EDC, Acetonitrile (B52724), 40-45 °C | Ester | Mild conditions, good yields (~70%), greener solvent. nih.gov |
| Amidation | Amine, EDC·HCl, Anhydrous THF, 60 °C | Amide | High yield (93.1%), simplified work-up. analis.com.my |
| Amidation | Amine, TCCA/PPh₃, Ultrasound | Amide | Good yields, utilizes ultrasound assistance. nih.govbeilstein-journals.org |
| Amidation | Amine, TCT, Deep Eutectic Solvent | Amide | Utilizes non-toxic reagents and solvent. nih.gov |
Further diversification of the scaffold can be achieved by modifying the phenyl ring and the propionyl group.
Phenyl Ring Modifications: The aromatic ring can undergo various electrophilic substitution reactions. The specific position of these substitutions will be directed by the existing acyl and acrylic acid groups. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation can introduce new functional groups onto the ring, which can then be further manipulated. nih.gov The presence and position of substituents on the phenyl ring are known to significantly influence the biological activity of cinnamic acid derivatives. nih.gov
Propionyl Substituent Modifications: The ketone functional group of the propionyl substituent is also amenable to a range of chemical transformations. Standard ketone chemistry can be applied, including:
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Oxidation: While the ketone itself is resistant to oxidation, adjacent positions could be functionalized under specific conditions.
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
These modifications allow for the introduction of new stereocenters and functional groups, significantly expanding the chemical space accessible from the parent molecule. nih.gov
The acrylic acid's double bond is a key site for reactions, including additions and cycloadditions. noaa.gov
Hydroarylation: Hydroarylation is a powerful reaction that involves the addition of an aromatic C-H bond across a C-C multiple bond. Gold-catalyzed intermolecular hydroarylation has been shown to be effective for adding arylboronic acids across the double bond of propiolic acid to yield α-aryl acrylic acids. acs.org While this applies to an alkyne, related catalytic systems could potentially be adapted for the hydroarylation of the alkene in this compound, adding a new aryl group to either the α or β position, depending on the regioselectivity of the catalyst.
Other Transformations:
Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation, yielding the corresponding saturated propanoic acid derivative.
Polymerization: Like other acrylates, the double bond can participate in polymerization reactions, either with itself or with other monomers, to form copolymers. noaa.gov This reaction is typically initiated by radicals and can be thermally or chemically induced. noaa.gov
Catalytic Approaches in the Synthesis of this compound and its Derivatives
Catalytic methods are central to the efficient and selective synthesis of complex organic molecules like this compound. These approaches often provide milder reaction conditions, higher yields, and better control over stereochemistry compared to stoichiometric methods.
Perkin Reaction:
The Perkin reaction is a classic method for the synthesis of cinnamic acids and their derivatives, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-propionylbenzaldehyde with acetic anhydride, typically catalyzed by sodium acetate (B1210297) or potassium acetate. wikipedia.org The reaction generally requires elevated temperatures to proceed efficiently. The catalyst facilitates the formation of a carbanion from the anhydride, which then acts as a nucleophile attacking the carbonyl group of the aldehyde. iitk.ac.in Subsequent dehydration leads to the formation of the α,β-unsaturated acid. While the reaction is broadly applicable to aromatic aldehydes, the presence of an ortho-substituent like the propionyl group may influence the reaction rate and yield.
Knoevenagel Condensation:
The Knoevenagel condensation provides another robust route to α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgodinity.com For the target molecule, 2-propionylbenzaldehyde would be reacted with malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. wikipedia.orgodinity.com A notable variant is the Doebner modification, which uses pyridine as both the solvent and catalyst, and often leads to concomitant decarboxylation to yield the desired acrylic acid derivative directly. wikipedia.orgodinity.com This method is known for its generally high yields and stereoselectivity for the (E)-isomer. The choice of catalyst and reaction conditions can be tailored to optimize the outcome. For instance, greener approaches using catalysts like ammonium (B1175870) bicarbonate in solvent-free conditions have been developed for various benzaldehydes.
Palladium-Catalyzed Heck Reaction:
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. beilstein-journals.org To synthesize this compound or its esters via this method, a suitable starting material would be an ortho-halo-substituted propiophenone, such as 2-bromopropiophenone, which would be coupled with acrylic acid or an acrylate ester. The catalytic system typically consists of a palladium source, such as palladium(II) acetate (Pd(OAc)2), and often a phosphine (B1218219) ligand, although ligand-free systems have also been developed. researchgate.net A base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. The Heck reaction is well-known for its high stereoselectivity, generally favoring the formation of the trans (E)-isomer. beilstein-journals.org
The following table summarizes representative catalytic conditions and reported yields for reactions analogous to those that could be employed for the synthesis of this compound.
Interactive Data Table: Catalytic Synthesis of Cinnamic Acid Derivatives
| Reaction Type | Aryl Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Perkin | Benzaldehyde | Acetic Anhydride | Sodium Acetate | - | 180 | ~70-80 |
| Perkin | Salicylaldehyde | Acetic Anhydride | Sodium Acetate | - | 180 | High |
| Knoevenagel | 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Reflux | High |
| Knoevenagel | Benzaldehyde | Malonic Acid | Pyridine/Piperidine | Pyridine | Reflux | High |
| Knoevenagel | Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Solvent-free | 90-140 | 80-99 |
| Heck | 4-Bromoacetophenone | Methyl Acrylate | Pd(OAc)2 | NMP | 125 | Moderate |
| Heck | Bromoiodobenzene | Acrylic Acid | Pd(OAc)2 | Acetonitrile | Reflux | ~36 |
Spectroscopic and Structural Elucidation of E 3 2 Propionylphenyl Acrylic Acid and Its Analogues
Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Confirmation.rsc.orgiupac.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. iupac.org For (E)-3-(2-Propionylphenyl)acrylic acid, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) experiments provides a complete picture of the atomic connectivity and stereochemistry.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The vinyl protons of the acrylic acid moiety would appear as two distinct doublets, with a large coupling constant (typically >15 Hz) confirming the (E) or trans configuration of the double bond. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The propionyl group would be identifiable by an ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH3) protons. The acidic proton of the carboxyl group would likely appear as a broad singlet.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include the two distinct carbonyl carbons (one for the carboxylic acid and one for the ketone), the carbons of the aromatic ring, the two vinylic carbons, and the carbons of the propionyl side chain. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbonyl carbon of the carboxylic acid is expected at approximately 170 ppm. rsc.org
2D NMR: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is instrumental in establishing the connectivity between different fragments of the molecule, for example, by showing a correlation between the vinyl protons and the aromatic ring's quaternary carbon, or between the propionyl methylene protons and the ketone carbonyl carbon.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm, Expected) | ¹³C Chemical Shift (ppm, Expected) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~170 |
| Ketone (C=O) | - | >195 |
| Vinylic Proton (α to COOH) | 6.2 - 6.5 (d) | ~125-130 |
| Vinylic Proton (β to COOH) | 7.6 - 7.9 (d) | ~130-140 |
| Aromatic Protons (-C₆H₄-) | 7.2 - 7.8 (m) | ~125-140 |
| Methylene (-CH₂-) | 2.9 - 3.2 (q) | ~30-35 |
| Methyl (-CH₃) | 1.0 - 1.3 (t) | ~8-12 |
Note: Expected values are based on typical chemical shifts for similar functional groups and analogues like acrylic acid. rsc.orgresearchgate.net d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet.
Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Formula Determination.chemicalbook.commdpi.com
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound.
High-Resolution Mass Spectrometry (HRMS): For this compound, HRMS is the gold standard for determining the elemental composition. By measuring the mass with very high accuracy (typically to within 5 ppm), it is possible to calculate a single, unambiguous molecular formula. mdpi.com This technique differentiates the target compound from other molecules that might have the same nominal mass but a different elemental makeup.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures or for confirming the identity of the main peak in a chromatogram. It allows for the determination of the molecular weight of the compound as it elutes from the chromatography column, providing an extra layer of confirmation. chromforum.org
Table 2: Molecular Formula Data for this compound
| Parameter | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight (Nominal) | 204.1 |
| Exact Mass | 204.07864 |
Data derived from the molecular formula and confirmed for its isomer, (E)-3-(4-Propionylphenyl)acrylic acid. chemicalbook.com
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis.spectroscopyonline.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad peak from approximately 2500 to 3500 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. spectroscopyonline.com Two distinct C=O stretching peaks would be visible: one for the carboxylic acid (conjugated), typically around 1700 cm⁻¹, and another for the aryl ketone, expected at a slightly lower wavenumber (e.g., 1680 cm⁻¹). spectroscopyonline.com The C=C double bond of the acrylic moiety would show a stretching vibration around 1630 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The structure of this compound contains an extended system of conjugation involving the phenyl ring, the acrylic double bond, and the carbonyl group of the acid. This extended π-system is expected to result in strong absorption in the UV region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3500 (broad) |
| Carboxylic Acid C=O | Stretch | ~1700 |
| Ketone C=O | Stretch | ~1680 |
| Alkene C=C | Stretch | ~1630 |
| Aromatic C=C | Stretch | ~1600, ~1475 |
| C-H (Aromatic/Vinylic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
Values are based on typical frequencies for these functional groups, with acrylic acid as a reference. spectroscopyonline.comresearchgate.netnist.gov
X-ray Crystallography for Absolute Configuration and Conformational Analysis.sci-hub.se
While NMR can strongly suggest the (E)-configuration of the double bond, single-crystal X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine the bond lengths, bond angles, and torsional angles of the molecule.
This analysis would unequivocally confirm the trans geometry of the acrylic acid double bond. Furthermore, it would reveal the solid-state conformation, including the rotational orientation of the propionyl group relative to the plane of the benzene ring and the dihedral angle between the ring and the acrylic acid substituent. Such conformational details are crucial for understanding steric effects and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing arrangement. Studies on analogous phenylpropionic acid derivatives have successfully used this method for structural characterization. sci-hub.se
Chromatographic Methods for Purity Assessment and Isolation.sielc.comwaters.com
Chromatographic techniques are essential for both the isolation of a target compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid remains protonated. sielc.com Detection is commonly performed with a UV detector set to a wavelength where the compound strongly absorbs. The purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): While less common for carboxylic acids due to their polarity and potential for thermal decomposition, GC can be used for purity analysis, particularly for identifying volatile impurities. google.com To improve volatility and peak shape, the carboxylic acid group may first be derivatized to form a less polar ester, such as a methyl or silyl (B83357) ester.
Table 4: Typical HPLC Conditions for Analysis of Acrylic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200-280 nm |
| Injection Volume | 10 µL |
These are general conditions and would be optimized for the specific compound. sielc.come3s-conferences.org
Biological Activities and Mechanistic Investigations in Vitro and in Silico
Enzyme Inhibition Studies of (E)-3-(2-Propionylphenyl)acrylic Acid and its Analogues
The ability of small molecules to modulate the activity of key enzymes is a fundamental strategy in drug discovery. Analogues of this compound have been investigated for their potential to inhibit urease and alpha-glucosidase, two enzymes implicated in various pathological conditions.
In vitro assays have demonstrated that certain acrylic acid derivatives possess significant inhibitory activity against urease and mild to moderate activity against alpha-glucosidase. Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a key strategy for the management of peptic ulcers and other related gastrointestinal disorders. Alpha-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic target for the management of type 2 diabetes.
One study investigating new acrylic acid derivatives reported promising urease inhibition. For instance, one of the tested compounds exhibited an IC50 value of 10.46 ± 0.033 µM against jack bean urease, which was more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.5 ± 0.01 µM). mdpi.com Two other related acrylic acid derivatives also showed good inhibition with IC50 values of 13.71 ± 0.07 µM and 16.87 ± 0.02 µM. mdpi.com In contrast, the inhibitory potential of these compounds against alpha-glucosidase was found to be mild. mdpi.com
| Compound Analogue | Target Enzyme | IC50 Value (µM) | Standard Inhibitor | Standard IC50 Value (µM) |
|---|---|---|---|---|
| Analogue 1 | Urease | 16.87 ± 0.02 | Thiourea | 21.5 ± 0.01 |
| Analogue 2 | Urease | 13.71 ± 0.07 | Thiourea | 21.5 ± 0.01 |
| Analogue 3 | Urease | 10.46 ± 0.033 | Thiourea | 21.5 ± 0.01 |
| Analogue 1 | α-Glucosidase | > 287.1 ± 0.03 | Acarbose | 287.1 ± 0.03 |
| Analogue 2 | α-Glucosidase | > 287.1 ± 0.03 | Acarbose | 287.1 ± 0.03 |
| Analogue 3 | α-Glucosidase | > 287.1 ± 0.03 | Acarbose | 287.1 ± 0.03 |
To elucidate the molecular basis of the observed enzyme inhibition, computational studies have been employed. Molecular docking simulations of acrylic acid derivatives with the crystal structure of urease have revealed potential binding modes. These studies suggest that the compounds can fit within the active site of the enzyme, interacting with key amino acid residues and the nickel ions essential for catalysis. mdpi.com The binding of these inhibitors is thought to obstruct the active site cavity, preventing the substrate from binding and thereby inhibiting the enzyme's function. mdpi.com
Molecular dynamics simulations further support these findings by demonstrating that the inhibitor-enzyme complexes are stable over time. mdpi.com These computational approaches provide valuable insights into the structure-activity relationships of these compounds and can guide the design of more potent and selective inhibitors.
Antimicrobial Research of this compound Analogues
The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Analogues of this compound have been evaluated for their potential to combat fungal and bacterial pathogens.
Several studies have investigated the antifungal activity of acrylic acid analogues against various Candida species, which are common causes of opportunistic fungal infections. For example, a study on (E)-3-(furan-2-yl)acrylic acid demonstrated its ability to inhibit the growth of Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. nih.gov The minimum inhibitory concentrations (MICs) for this compound ranged from 64 to 512 µg/mL across the different Candida species. nih.gov
Furthermore, these compounds have been shown to induce morphological changes in C. albicans. The transition from yeast to hyphal form is a critical virulence factor for C. albicans. Some acrylic acid analogues have been observed to inhibit this morphological transition, reducing the formation of pseudohyphae, blastoconidia, and chlamydospores. nih.govnih.gov This suggests that these compounds may interfere with the signaling pathways that regulate fungal morphogenesis.
| Candida Species | MIC Range (µg/mL) |
|---|---|
| C. albicans | 64 - 512 |
| C. glabrata | 64 - 512 |
| C. parapsilosis | 64 - 512 |
| C. tropicalis | 64 - 512 |
The antibacterial properties of acrylic acid and its derivatives have also been explored. Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the acidic nature of the compounds, which can disrupt the bacterial cell membrane and internal pH homeostasis.
A key target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Some studies on acrylic acid analogues have investigated their impact on ergosterol biosynthesis in Candida species.
Interestingly, one study on (E)-3-(furan-2-yl)acrylic acid found that at its MIC, it stimulated ergosterol biosynthesis, which was hypothesized to be a microbial resistance response. nih.govnih.gov However, other related compounds have been shown to inhibit this pathway. The modulation of ergosterol biosynthesis represents a promising mechanism of antifungal action for this class of compounds and warrants further investigation to clarify the specific effects of different structural analogues.
Antioxidant and Free Radical Scavenging Capabilities: In Vitro Assays
The potential of a chemical compound to act as an antioxidant is a critical aspect of its biological profile, given the role of oxidative stress in a myriad of pathological conditions. In vitro assays are fundamental tools for the preliminary assessment of these capabilities, offering insights into a compound's ability to neutralize free radicals and mitigate oxidative damage. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which provide quantitative measures of antioxidant potency.
Despite the relevance of such investigations, a thorough review of the scientific literature reveals a notable absence of published data concerning the antioxidant and free radical scavenging properties of this compound. Consequently, there are no available reports detailing its performance in standard in vitro antioxidant assays. The table below, intended to summarize such findings, remains unpopulated due to this lack of empirical evidence.
Table 1: In Vitro Antioxidant and Free Radical Scavenging Activity of this compound
| Assay | Test System | Results (e.g., IC₅₀, % Inhibition) |
|---|---|---|
| DPPH Radical Scavenging Assay | Data not available | Data not available |
| ABTS Radical Scavenging Assay | Data not available | Data not available |
| Other Assays | Data not available | Data not available |
Future research endeavors are warranted to elucidate the antioxidant potential of this compound and to populate the existing data gap.
Antiproliferative Activity in Cellular Systems (In Vitro Cytotoxicity Studies)
The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a cornerstone of modern oncological research. In vitro cytotoxicity studies, utilizing a panel of well-characterized cancer cell lines, serve as an initial screening phase to identify potential anticancer agents. These assays typically measure the concentration of a compound required to inhibit cell growth by 50% (IC₅₀), providing a quantitative measure of its antiproliferative potency.
A comprehensive search of the available scientific literature indicates that this compound has not been evaluated for its antiproliferative activity against any cancer cell lines. As such, there is no published data on its cytotoxic effects in cellular systems. The table designed to present these findings is therefore devoid of any specific experimental results.
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Results (e.g., IC₅₀) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Further investigation into the potential antiproliferative effects of this compound is necessary to ascertain its therapeutic relevance in the context of cancer.
Other Emerging Biological Activities and High-Throughput Screening Efforts
Beyond the realms of antioxidant and antiproliferative research, the exploration of other biological activities through high-throughput screening (HTS) campaigns has become an integral part of drug discovery. HTS allows for the rapid assessment of a compound's effects across a wide range of biological targets and pathways, potentially uncovering novel therapeutic applications.
To date, there is no evidence in the public domain to suggest that this compound has been included in any high-throughput screening programs. Consequently, there are no reports of any emerging biological activities for this compound. The lack of data in this area precludes any discussion of its broader pharmacological profile. Future screening efforts may shed light on currently unknown biological effects of this molecule.
Structure Activity Relationship Sar Studies of E 3 2 Propionylphenyl Acrylic Acid Analogues
Impact of Substituent Variation on Biological Potency and Selectivity
The biological activity of analogues of (E)-3-(2-Propionylphenyl)acrylic acid can be significantly modulated by the nature and position of substituents on the aromatic rings. Research on structurally related compounds, such as (E)-3-(4-methanesulfonylphenyl)acrylic acids with a substituted-phenyl ring at the C-2 position of the acrylic acid, has provided valuable insights into these relationships. nih.gov
For instance, in a series of (E)-3-(4-methanesulfonylphenyl)acrylic acid analogues, variations at the C-2 phenyl ring were shown to have a profound effect on their inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response. nih.gov
Key findings from these studies include:
Halogen Substitution: The introduction of bromine or fluorine at the C-2 phenyl ring was associated with potent inhibitory activity. Specifically, (E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid exhibited strong COX-2 inhibition. nih.gov
Hydroxyl and Acetamido Groups: The presence of a 4-hydroxyphenyl or a 4-acetamidophenyl group at the C-2 position led to particularly potent 5-LOX inhibitors. It is hypothesized that these substituents may engage in additional hydrogen-bonding interactions with the enzyme's active site. nih.gov
Bulky Phenyl Substituents: Analogues with larger substituents at the C-2 position, such as 4-(4-isopropyloxyphenyl)phenyl, 4-(2,4-difluorophenyl)phenyl, and 4-(4-methanesulfonylphenyl)phenyl, were found to be highly potent and selective COX-2 inhibitors. nih.gov
These findings underscore the importance of the substituent's electronic and steric properties in determining the biological potency and selectivity of this class of compounds.
| Substituent at C-2 Phenyl Ring | Observed Biological Activity | Reference |
|---|---|---|
| 3-Bromo | Potent COX-2 inhibitor | nih.gov |
| 4-Fluoro | Potent 15-LOX inhibitor | nih.gov |
| 4-Hydroxy | Potent 5-LOX and 15-LOX inhibitor | nih.gov |
| 4-Acetamido | Particularly potent 5-LOX inhibitor | nih.gov |
| 4-(4-Isopropyloxyphenyl)phenyl | Potent and selective COX-2 inhibitor | nih.gov |
| 4-(2,4-Difluorophenyl)phenyl | Potent and selective COX-2 inhibitor; Potent 15-LOX inhibitor | nih.gov |
| 4-(4-Methanesulfonylphenyl)phenyl | Potent and selective COX-2 inhibitor | nih.gov |
Stereochemical Influence on Bioactivity (Focus on E-isomer vs. Z-isomer)
Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific interactions. nih.govnih.gov For acrylic acid derivatives, the geometric configuration around the carbon-carbon double bond, designated as either E (entgegen) or Z (zusammen), can significantly influence their biological profile.
While specific studies on the E- and Z-isomers of this compound were not found, research on other bioactive molecules highlights the general importance of this stereochemical aspect. For many biologically active compounds, one geometric isomer is often significantly more potent than the other. nih.govresearchgate.net This difference in activity is attributed to the distinct three-dimensional arrangement of the isomers, which affects their ability to bind to the target receptor or enzyme active site.
The synthesis of acrylic acid derivatives can be designed to be stereospecific, yielding predominantly the E-isomer. nih.govresearchgate.net In the context of drug design, it is crucial to determine which isomer possesses the desired therapeutic activity to develop a more effective and potentially safer drug with fewer off-target effects. The less active isomer could be considered an impurity or, in some cases, might contribute to undesirable side effects.
Computational Approaches in SAR Elucidation (e.g., QSAR, Pharmacophore Modeling)
Computational methods are powerful tools in modern drug discovery and play a significant role in elucidating the SAR of novel compounds. pharmacophorejournal.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed to understand the relationship between the chemical structure and biological activity of a series of compounds and to guide the design of new, more potent analogues. researchgate.netnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies aim to establish a mathematical correlation between the physicochemical properties of a series of molecules and their biological activity. pharmacophorejournal.comresearchgate.net For analogues of this compound, 3D-QSAR models can be developed to provide insights into the structural requirements for their biological activity. mdpi.com These models can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such information is invaluable for the rational design of new derivatives with improved potency.
Pharmacophore Modeling:
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model for this compound analogues would define the spatial arrangement of key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for binding to their biological target. pharmacophorejournal.com This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds but the same essential binding features. tbzmed.ac.ir
The integration of these computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active, thereby reducing the time and cost associated with traditional screening methods. researchgate.net
Computational and Theoretical Chemistry Studies of E 3 2 Propionylphenyl Acrylic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For (E)-3-(2-Propionylphenyl)acrylic acid, DFT calculations would be employed to determine optimized molecular geometry and to analyze the electronic properties. sci-hub.se
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.se A large HOMO-LUMO gap suggests high stability. sci-hub.se These calculations can also predict spectroscopic properties, such as infrared (IR) and UV-Vis spectra, by simulating vibrational frequencies and electronic transitions. researchgate.netunifi.it Such theoretical spectra are invaluable for interpreting experimental data.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | Indicates regions of the molecule susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | Indicates regions of the molecule susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. sci-hub.se |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
First-principles calculations within the framework of DFT and Density Functional Perturbation Theory (DFPT) can be utilized to investigate electronic and dielectric properties. tuni.fi This approach allows for the inclusion of crystalline environmental effects, providing a more realistic model compared to calculations on isolated molecules. tuni.fi
Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations would be critical for understanding its interaction with biological targets, such as proteins or enzymes. mdpi.com
The process involves placing the ligand, this compound, into the binding site of a target protein. The system is then simulated for a specific duration (nanoseconds to microseconds) to observe the dynamic behavior of the ligand-protein complex. brieflands.com These simulations provide insights into the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. nih.govbrieflands.com The binding free energy, a measure of the affinity between the ligand and its target, can also be calculated from these simulations using methods like MM-PBSA. mdpi.com
In Silico Screening and Virtual Library Design for Novel this compound Derivatives
In silico screening and the design of virtual libraries are essential components of modern drug discovery and materials science. mdpi.commdpi.com Starting with the core structure of this compound, a virtual library of novel derivatives can be generated by systematically modifying its functional groups. nih.gov
This process typically involves:
Scaffold Definition : Using this compound as the central chemical scaffold.
Building Block Selection : Choosing a diverse range of chemical fragments (building blocks) to attach to the scaffold.
Library Enumeration : Computationally generating all possible molecular structures by combining the scaffold with the selected building blocks. drugdesign.org
Property Profiling : Calculating various physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for each molecule in the virtual library. mdpi.com
Virtual Screening : Docking the library of derivatives against a specific biological target to predict their binding affinity and identify the most promising candidates for synthesis and experimental testing. mdpi.comdrugdesign.org
This approach accelerates the discovery of new compounds with improved activity, selectivity, or other desired properties. mdpi.com
Conformational Analysis and Stability Studies
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the most stable spatial arrangements of its atoms. Quantum mechanical methods, such as CNDO/2 or DFT, can be used to calculate the energy associated with different conformations, revealing the preferred geometries. unifi.itnih.gov For similar molecules like phenylpropionic acids, studies have shown a relationship between the conformational angle of the propionic acid residue and biological activity. nih.gov
Stability studies assess how the compound behaves under various conditions. For acrylic acid and its derivatives, thermal stability is a key concern, as uncontrolled polymerization can occur. aidic.it The stability of poly(acrylic acid) films can be influenced by factors such as discharge power during plasma polymerization and can be assessed by rinsing in aqueous environments. researchgate.net The presence of inhibitors and dissolved oxygen is known to be crucial for preventing the polymerization of acrylic acid during storage. aidic.it Theoretical studies can help predict degradation pathways and factors that influence the compound's shelf-life and reactivity.
Potential Research Applications and Future Directions
Identification of Novel Biological Targets and Expansion into New Therapeutic Research Areas
While initial research might focus on known activities of related compounds, the unique structure of (E)-3-(2-Propionylphenyl)acrylic acid may allow it to interact with novel biological targets. Cinnamic acid derivatives and related chalcones have been investigated for their anti-tumor effects, targeting pathways like the PI3K-Akt signaling pathway or inhibiting tubulin polymerization. nih.govacs.orgnih.gov For instance, certain acrylic acid derivatives have shown potent cytotoxic effects against breast cancer cell lines, causing cell cycle arrest at the G2/M phase and inducing apoptosis. acs.orgnih.gov
Phenotypic screening assays could be employed to test the compound against a wide range of cell lines and disease models. This unbiased approach could reveal unexpected therapeutic potential in areas such as oncology, immunology, or neurodegenerative diseases. Identifying the molecular targets responsible for any observed effects would be a critical next step, potentially opening up entirely new avenues for therapeutic intervention. The structural similarity to cinnamaldehyde, which has been studied for its effects on numerous cancer-related targets, provides a logical starting point for such investigations. nih.govresearchgate.net
Modern drug discovery and materials science heavily rely on advanced computational methods to accelerate research and reduce costs. In silico techniques like molecular docking can be used to predict how this compound might bind to the active sites of various enzymes or receptors. nih.govrsc.org Such studies have been extensively applied to structurally similar chalcone (B49325) analogues to predict their potential as inhibitors of targets like monoamine oxidase B or acetylcholinesterase. nih.govmdpi.com
These computational models can screen vast virtual libraries of proteins to prioritize targets for experimental validation. unja.ac.idnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or material properties of novel analogues before they are synthesized. The simulation of polymerization reactions can also provide insights into how the monomer will behave under different conditions, guiding the design of new materials. anii.org.uy By integrating these computational methodologies, the research and development process for this compound can be made significantly more efficient and targeted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
